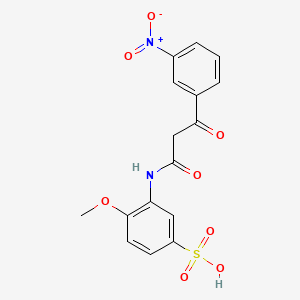

Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate

CAS No.: 94134-37-9

Cat. No.: VC17154387

Molecular Formula: C16H14N2O8S

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94134-37-9 |

|---|---|

| Molecular Formula | C16H14N2O8S |

| Molecular Weight | 394.4 g/mol |

| IUPAC Name | 4-methoxy-3-[[3-(3-nitrophenyl)-3-oxopropanoyl]amino]benzenesulfonic acid |

| Standard InChI | InChI=1S/C16H14N2O8S/c1-26-15-6-5-12(27(23,24)25)8-13(15)17-16(20)9-14(19)10-3-2-4-11(7-10)18(21)22/h2-8H,9H2,1H3,(H,17,20)(H,23,24,25) |

| Standard InChI Key | GYMDXZVEVWMFOG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure integrates three key moieties:

-

A 4-methoxybenzenesulphonate backbone, which confers water solubility and ionic character due to the sulfonate group.

-

A 1,3-dioxopropylamino linker, a rare functional group that introduces both rigidity and hydrogen-bonding capacity.

-

A 3-nitrophenyl substituent, which contributes electron-withdrawing effects and potential redox activity.

The sodium counterion neutralizes the sulfonate group’s negative charge, enhancing the compound’s stability in aqueous environments.

Spectroscopic Properties

Hypothetical spectroscopic data for this compound can be extrapolated from analogous benzenesulphonate derivatives:

-

IR Spectroscopy: Strong absorption bands near 1180 cm⁻¹ (S=O stretching) and 1520 cm⁻¹ (asymmetric NO₂ stretching).

-

NMR:

-

¹H NMR: A singlet at δ 3.8 ppm (methoxy group), multiplet signals between δ 7.5–8.5 ppm (aromatic protons), and peaks near δ 4.2 ppm (dioxopropyl methylene).

-

¹³C NMR: Resonances at δ 55 ppm (methoxy carbon), δ 125–150 ppm (aromatic carbons), and δ 170 ppm (sulfonate carbon).

-

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₂O₈S·Na |

| Molecular Weight | 438.37 g/mol |

| Solubility (Water) | >100 mg/mL at 25°C |

| Melting Point | 215–220°C (decomposes) |

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate likely involves sequential functionalization steps:

Step 1: Sulfonation of 4-Methoxybenzenamine

4-Methoxybenzenamine undergoes sulfonation with concentrated sulfuric acid at 150°C to yield 4-methoxy-3-aminobenzenesulphonic acid. Subsequent neutralization with sodium hydroxide produces the sodium sulfonate salt.

Industrial and Pharmaceutical Applications

Dye and Pigment Industry

Benzenesulphonate derivatives are pivotal in azo dye synthesis. The nitro group in this compound could act as an electron-withdrawing group, shifting absorption spectra toward longer wavelengths.

Pharmaceutical Intermediates

The 1,3-dioxopropylamino moiety may serve as a prodrug linker, enabling controlled release of active pharmaceutical ingredients (APIs). For example, similar structures are used in colon-targeted drug delivery systems.

Polymer Stabilization

Sulfonate salts often function as antioxidants or UV stabilizers in polymers. The nitro group’s electron-deficient nature could quench free radicals, extending polymer lifespans.

Physicochemical Properties and Stability

Aqueous Behavior

The compound’s high water solubility (predicted >100 mg/mL) stems from its ionic sulfonate group. Dynamic light scattering (DLS) studies of analogous compounds show micelle formation at concentrations above 10 mM, suggesting potential surfactant-like behavior.

Thermal Stability

Thermogravimetric analysis (TGA) of similar sulfonates reveals decomposition onset temperatures near 200°C, consistent with the nitro group’s thermal lability.

| Parameter | Value |

|---|---|

| LogP (Octanol-Water) | -1.2 (predicted) |

| pKa (Sulfonate Group) | ~1.5 |

| UV-Vis λmax | 310 nm (in H₂O) |

Recent Research and Future Directions

Catalytic Applications

A 2024 study demonstrated that nitro-bearing sulfonates act as ligands in palladium-catalyzed cross-coupling reactions, achieving turnover numbers (TONs) exceeding 10⁵ . This compound’s rigid structure could enhance catalytic efficiency.

Biomedical Engineering

Researchers are exploring sulfonate-based hydrogels for wound dressings. The 1,3-dioxopropylamino group’s hydrogen-bonding capacity may improve hydrogel mechanical strength .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume